molecular formula C18H12Cl2O2 B13885003 Methyl 6-(2,6-dichlorophenyl)naphthalene-2-carboxylate

Methyl 6-(2,6-dichlorophenyl)naphthalene-2-carboxylate

Cat. No.: B13885003
M. Wt: 331.2 g/mol
InChI Key: DUMKPZRMJBIKPC-UHFFFAOYSA-N
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Description

Methyl 6-(2,6-dichlorophenyl)naphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring substituted with a methyl ester group at the 2-position and a 2,6-dichlorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(2,6-dichlorophenyl)naphthalene-2-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of 2,6-dichlorophenyl with a halogenated naphthalene derivative in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(2,6-dichlorophenyl)naphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-(2,6-dichlorophenyl)naphthalene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl 6-(2,6-dichlorophenyl)naphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Methyl 6-(2,6-dichlorophenyl)naphthalene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with a 2,6-dichlorophenyl group and a methyl ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H12Cl2O2

Molecular Weight

331.2 g/mol

IUPAC Name

methyl 6-(2,6-dichlorophenyl)naphthalene-2-carboxylate

InChI

InChI=1S/C18H12Cl2O2/c1-22-18(21)14-8-6-11-9-13(7-5-12(11)10-14)17-15(19)3-2-4-16(17)20/h2-10H,1H3

InChI Key

DUMKPZRMJBIKPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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